An In-depth Technical Guide on the Preliminary Biological Activity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile
An In-depth Technical Guide on the Preliminary Biological Activity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile
Introduction: The Promising Scaffold of Coumarin and its Derivatives
Coumarins, a significant class of benzopyrones, represent a privileged scaffold in medicinal chemistry due to their wide array of pharmacological properties.[1][2][3] These heterocyclic compounds, characterized by a 2H-chromen-2-one core, are found in numerous natural products and have been the subject of extensive synthetic efforts to explore their therapeutic potential.[3] The structural versatility of the coumarin nucleus allows for diverse chemical modifications, leading to derivatives with enhanced biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][4] This guide focuses on the anticipated preliminary biological activities of a specific derivative, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, based on the established biological profiles of structurally related coumarin compounds. The presence of an isopropyl group at the 6-position, a methyl group at the 4-position, and a carbonitrile moiety at the 3-position are expected to modulate the biological efficacy of the parent coumarin ring.
Anticipated Antimicrobial Activity
The increasing prevalence of antibiotic-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Coumarin derivatives have emerged as promising candidates in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5][6]
Causality Behind Experimental Choices in Antimicrobial Screening
The investigation into the antimicrobial properties of coumarin derivatives is driven by their ability to interfere with essential microbial processes. The lipophilic nature of the coumarin scaffold facilitates its passage through microbial cell membranes. Once inside, these compounds can exert their effects through various mechanisms, including the inhibition of essential enzymes, disruption of cell division, and interference with biofilm formation. The choice of microbial strains for screening is critical and typically includes representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger) to assess the breadth of activity.[5][7]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
A standard and widely accepted method for quantifying the antimicrobial activity of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: A serial two-fold dilution of the test compound (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) is prepared in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) is also tested as a reference.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Anticipated MIC Values Based on Related Coumarins
The following table summarizes the reported MIC values for various coumarin derivatives against common microbial strains, providing a basis for the expected activity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.
| Coumarin Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | K. pneumoniae (µg/mL) | Reference |
| Substituted [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins | >85 | 24.1–98.4 | 22.9–57.8 | [6] |
| 4-Oxo-4H-thieno[3,4-c]chromene derivatives | 32-64 | - | - | [8] |
| Furo[3,2-c]chromene-2-carboxylates | - | - | - | [9] |
Note: The specific activity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile would need to be empirically determined.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Coumarin derivatives have demonstrated significant antioxidant properties, primarily due to their ability to scavenge free radicals.[1][5][10]
Causality Behind Experimental Choices in Antioxidant Assays
The antioxidant potential of coumarins is often attributed to the presence of phenolic hydroxyl groups and other electron-donating substituents on the aromatic ring, which can donate a hydrogen atom to free radicals, thereby stabilizing them.[10] The choice of antioxidant assays aims to evaluate different aspects of this activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common initial screening method due to its simplicity and reliability in measuring the capacity of a compound to act as a free radical scavenger.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to reduce the stable DPPH radical.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a specific absorbance at its maximum wavelength (around 517 nm).
-
Compound Preparation: Solutions of the test compound (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) at various concentrations are prepared in methanol.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Data Presentation: Comparative Antioxidant Activity of Coumarin Derivatives
The following table presents the IC50 values of various coumarin derivatives from DPPH assays, which can serve as a benchmark for the potential antioxidant activity of the target compound.
| Coumarin Derivative | IC50 (µg/mL) | Reference |
| Coumarin-benzothiazole hybrid | 591.58 | [10] |
| Coumarin-tethered 1,3,4-oxadiazole analogues | - | [10] |
| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Improved properties compared to ascorbic acid | [1] |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Improved properties compared to ascorbic acid | [1] |
Note: A lower IC50 value indicates higher antioxidant activity.
Visualization: DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Prospective Anticancer Activity
The development of novel anticancer agents remains a critical area of research. Coumarin and its derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of activities against various cancer cell lines.[11][12][13]
Causality Behind Experimental Choices in Anticancer Screening
The anticancer properties of coumarins are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and tyrosine kinases.[13][14] The initial screening of a novel compound typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines to assess its general antiproliferative activity and potential selectivity. The MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines are commonly used for this purpose.[12][13]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Data Presentation: Anticancer Activity of Related Coumarin Derivatives
The following table shows the IC50 values of some coumarin derivatives against different cancer cell lines, providing a reference for the potential anticancer activity of the target compound.
| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-methyl-2-oxo-2H-chromen-7-yl-2-benzamidoacetate | MCF-7 | 31.88 | [11] |
| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | MCF-7, HCT-116, PC-3, A549, HepG-2 | - | [13] |
| Novel flavanones with chromenes | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | [12] |
Note: The specific anticancer activity and mechanism of action of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile would require detailed investigation.
Visualization: General Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer cytotoxicity screening using the SRB assay.
Conclusion and Future Directions
While specific experimental data on 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile is not yet available in the public domain, the extensive body of research on coumarin derivatives strongly suggests its potential as a biologically active molecule. The presence of the isopropyl and methyl groups may enhance its lipophilicity, potentially improving cell membrane permeability and, consequently, its antimicrobial and anticancer activities. The carbonitrile group at the 3-position is an interesting feature that could influence its interaction with biological targets.
Future research should focus on the synthesis and in-depth biological evaluation of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. The preliminary biological screening should encompass a broad range of antimicrobial, antioxidant, and anticancer assays as outlined in this guide. Promising initial results would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for lead optimization in drug discovery programs.
References
- Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (2019, July 27). IntechOpen.
- The Antioxidant Activity of New Coumarin Deriv
- Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. (2024, October 15). Journal of Medicinal and Pharmaceutical Chemistry Research.
- Antioxidant Activity of Coumarins and Their Metal Complexes. PMC.
- The Antioxidant Potential of Coumarin Derivatives: A Compar
- Discovery of 4-methyl-2-oxo-2H-chromen-7-yl-2-benzamidoacetate as Anti-prolifer
- 6-Substituted 2-Oxo-2H-1-benzopyran-3-carboxylic Acid as a Core Structure for Specific Inhibitors of Human Leukocyte Elastase.
- Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. PMC.
- 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. (2023, October 23). UniCA IRIS.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
- Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. PMC.
- Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulf
- (PDF) Synthesis and Antimicrobial Activity of Coumarinyl Schiff Base Derivatives.
- Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide deriv
- Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. (2023, May 19). Open Research@CSIR-NIScPR.
- 2H/4H-Chromenes—A Versatile Biologically
- Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. (2011, January 18). Al-Ahliyya Amman University.
- The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (2022, May 20). MDPI.
- ANTICANCER RESEARCH.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020, August 5). PMC.
- Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2019, November 13). MDPI.
- a review on biological activities of coumarin derivatives. (2023, October 6). ISSN: 2583-6579.
- Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl).-5-yl).
Sources
- 1. mdpi.com [mdpi.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. wjpsronline.com [wjpsronline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Coumarin Derivatives with Antimicrobial and Antioxidant Activities | IntechOpen [intechopen.com]
- 6. ammanu.edu.jo [ammanu.edu.jo]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijapc.com [ijapc.com]
- 12. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 13. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies | MDPI [mdpi.com]
- 14. iris.unica.it [iris.unica.it]
